molecular formula C22H29ClN2O2 B1671270 Encainide hydrochloride CAS No. 66794-74-9

Encainide hydrochloride

Cat. No. B1671270
Key on ui cas rn: 66794-74-9
M. Wt: 388.9 g/mol
InChI Key: OJIIZIWOLTYOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04675409

Procedure details

A process for preparing 4-methoxy-2'-[2-(1-methyl-2-piperidyl) ethyl]benzanilide (I) as the hydrochloride salt ##STR4## which comprises (a) combining α-picoline and dimethylsulfate to form the picolinium methyl sulfate salt (V) ##STR5## which is then reacted with o-nitrobenzaldehyde to produce 1-(2-nitrophenyl)-2-[2-1-methyl) pyridinium methyl sulfate]-ethanol (IV) ##STR6## (b) dehydrating (IV) by heating in a mixture of acetic acid, acetic anhydride and potassium acetate to yield 2-(2-nitrostyrenyl)-[2-(1-methyl) pyridinium methyl sulfate ] (III); ##STR7## (c) hydrogenating (III) using a platinum catalyst to generate 2-(2-aminophenethyl)-1-methylpiperidine (II); and ##STR8## (d) reacting (II) with anisoyl chloride in an organic solvent selected from the group consisting of acetone, acetonitrile, and a C2-5 alkanol, to obtain encainide hydrochloride directly.
[Compound]
Name
acetic acid, acetic anhydride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
potassium acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
2-(2-nitrostyrenyl)-[2-(1-methyl) pyridinium methyl sulfate ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
COS([O-])(=O)=O.[N+:7]([C:10]1[CH:24]=[CH:23][CH:22]=[CH:21][C:11]=1[CH:12]=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N+:15]=1[CH3:20])([O-])=O.NC1C=CC=CC=1CCC1CCCCN1C.[C:41]([Cl:51])(=[O:50])[C:42]1[CH:47]=[CH:46][C:45]([O:48][CH3:49])=[CH:44][CH:43]=1.CC(C)=O>C([O-])(=O)C.[K+].[Pt].C(#N)C>[CH3:20][N:15]1[CH:14]([CH2:13][CH2:12][C:11]2[CH:21]=[CH:22][CH:23]=[CH:24][C:10]=2[NH:7][C:41]([C:42]2[CH:43]=[CH:44][C:45]([O:48][CH3:49])=[CH:46][CH:47]=2)=[O:50])[CH2:19][CH2:18][CH2:17][CH2:16]1.[ClH:51] |f:0.1,5.6,9.10|

Inputs

Step One
Name
acetic acid, acetic anhydride
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
potassium acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)[O-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Four
Name
2-(2-nitrostyrenyl)-[2-(1-methyl) pyridinium methyl sulfate ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
COS(=O)(=O)[O-].[N+](=O)([O-])C1=C(C=CC2=[N+](C=CC=C2)C)C=CC=C1
Step Five
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Smiles
COS(=O)(=O)[O-].[N+](=O)([O-])C1=C(C=CC2=[N+](C=CC=C2)C)C=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(CCC2N(CCCC2)C)C=CC=C1
Step Eight
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(CCC2N(CCCC2)C)C=CC=C1
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)(=O)Cl
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CN1CCCCC1CCC=2C=CC=CC2NC(=O)C=3C=CC(=CC3)OC.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.